N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S2/c1-7-10-9(16-11-7)13-5-4-8(6-13)12(2)17(3,14)15/h8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCHZYXHLWEBEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCC(C2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide is a heterocyclic compound that incorporates both a thiadiazole ring and a pyrrolidine moiety. This structural combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Thiadiazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32.6 μg/mL |
| Other Thiadiazoles | Escherichia coli | 47.5 μg/mL |
| Other Thiadiazoles | Candida albicans | MIC varies |
Studies have demonstrated that modifications to the thiadiazole ring can enhance antimicrobial potency, with specific substitutions leading to improved activity against resistant strains of bacteria and fungi .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Research indicates that certain thiadiazole derivatives can disrupt cellular pathways involved in cancer cell proliferation. For instance, studies have shown that these compounds can inhibit key enzymes involved in cancer metabolism and promote cell cycle arrest.
Case Study:
In vitro studies on a related thiadiazole derivative demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The derivative exhibited an IC50 value of approximately 25 μM, indicating potent anticancer activity .
Anti-inflammatory Activity
Thiadiazole compounds also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Research Findings:
A study highlighted that a derivative of 1,3,4-thiadiazole significantly reduced inflammation markers in animal models of arthritis. The compound was found to decrease levels of TNF-alpha and IL-6 in serum samples .
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide has shown potential as a pharmacological agent due to its unique structural properties.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The incorporation of the pyrrolidine moiety enhances the bioactivity against various bacterial strains. A study demonstrated that derivatives of this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibiotics .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation . Further investigation into its mechanism of action is warranted.
Agricultural Applications
The compound has also been investigated for its potential use in agriculture, particularly as a pesticide or herbicide.
Pesticidal Activity
Thiadiazole derivatives have been recognized for their ability to act as effective pesticides. The specific structure of this compound may enhance its efficacy against pests while minimizing toxicity to non-target organisms. Field trials are necessary to evaluate its effectiveness in real-world agricultural settings .
Plant Growth Regulation
Research indicates that certain thiadiazole compounds can stimulate plant growth and improve yield by enhancing nutrient uptake and stress resistance. This application could be beneficial in sustainable agriculture practices aimed at increasing crop productivity without relying heavily on synthetic fertilizers .
Materials Science
In addition to biological applications, this compound has potential applications in materials science.
Synthesis of Novel Polymers
The compound can be utilized as a building block for synthesizing novel polymers with unique properties. Its sulfonamide group can facilitate interactions that modify polymer characteristics such as thermal stability and mechanical strength .
Coatings and Adhesives
Due to its chemical structure, this compound may be incorporated into coatings and adhesives to enhance their performance characteristics, including water resistance and adhesion properties .
Case Studies
Chemical Reactions Analysis
Reactivity of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole moiety is electrophilic at the sulfur and nitrogen atoms, enabling nucleophilic substitution and cycloaddition reactions. Key reactions include:
Nucleophilic Substitution at the Thiadiazole Ring
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The 5-position methyl group may direct electrophilic substitution to the 3-position. For example, halogenation or nitration could occur under acidic conditions, as seen in related thiadiazole derivatives .
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Thiadiazoles can undergo ring-opening with strong nucleophiles (e.g., Grignard reagents) to form thioamides or disulfides .
Cycloaddition Reactions
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The thiadiazole’s electron-deficient nature allows [3+2] cycloadditions with azides or alkynes, forming fused heterocycles.
Table 1: Example Reactions of the Thiadiazole Ring
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Halogenation | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-1,2,4-thiadiazole derivative | |
| Ring-opening | RMgX, THF, reflux | Thioamide intermediate |
Reactivity of the Pyrrolidine Moiety
The pyrrolidine ring’s tertiary amine and stereochemistry influence its reactivity:
Alkylation/Acylation
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The tertiary amine may undergo quaternization with alkyl halides (e.g., methyl iodide) under basic conditions, forming ammonium salts .
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Acylation with acid chlorides (e.g., acetyl chloride) could yield amide derivatives, though steric hindrance from the thiadiazole may limit reactivity.
Ring-Opening Reactions
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Strong acids (e.g., HBr/AcOH) can protonate the amine, leading to ring-opening via nucleophilic attack at the β-carbon .
Table 2: Pyrrolidine Reactivity Overview
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Quaternization | CH₃I, K₂CO₃ | Quaternary ammonium salt | |
| Acylation | AcCl, Et₃N | N-Acetylpyrrolidine derivative |
Methanesulfonamide Group Reactivity
The sulfonamide group participates in hydrolysis and substitution:
Hydrolysis
-
Under acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the sulfonamide may hydrolyze to yield methane sulfonic acid and the corresponding amine .
Substitution Reactions
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Reaction with thiophosgene (CSCl₂) converts the sulfonamide to an isothiocyanate, enabling further coupling with amines or thiols .
Table 3: Sulfonamide Reaction Pathways
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 6M HCl, 100°C, 12h | Methanesulfonic acid + amine | |
| Isothiocyanate formation | CSCl₂, CHCl₃, 0°C | Sulfonyl isothiocyanate |
Stability Under Physiological Conditions
Comparison with Similar Compounds
Analysis of Scaffold Diversity
- Pyrrolidine vs. Piperidine/Azetidine : The target compound’s pyrrolidine ring (5-membered) may offer conformational rigidity distinct from the 6-membered piperidine (e.g., 2123593-15-5) or 4-membered azetidine (2097976-54-8) scaffolds. Smaller rings like azetidine can enhance metabolic stability but may reduce solubility due to increased planarity .
- Thiadiazole vs.
Sulfonamide Modifications
- The methanesulfonamide group in the target differs from the cyclopropanesulfonyl (2123593-15-5) or pyrrolidine-sulfonyl (2124933-87-3) moieties.
Hypothetical Pharmacological Implications
- Target Compound : The thiadiazole-pyrrolidine system may target enzymes requiring aromatic or heterocyclic recognition (e.g., kinases or proteases).
- Piperidine Analogues (2124933-87-3, 2123593-15-5) : The trifluoromethyl or cyclopropane groups could enhance binding to hydrophobic pockets in targets like GPCRs or ion channels.
- Azetidine Derivative (2097976-54-8) : The carboxylic acid group may confer solubility or enable salt-bridge interactions in polar binding sites.
Preparation Methods
Formation of the 1,2,4-Thiadiazole Ring
The 3-methyl-1,2,4-thiadiazole moiety is typically synthesized via cyclocondensation of thioacetamide with a nitrile derivative. For example:
Subsequent hydrolysis of the nitrile to an amide or carboxylic acid enables coupling to the pyrrolidine.
Pyrrolidine Functionalization
The pyrrolidine ring is constructed via cyclization of a linear diamine or amino alcohol. A common approach involves:
-
Mitsunobu Reaction : Coupling a secondary alcohol with a protected amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Reductive Amination : Cyclization of a keto-amine using sodium cyanoborohydride.
For instance, pyrrolidin-3-amine can be reacted with 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide intermediate, which is reduced to the amine.
Sulfonylation and N-Methylation
Methanesulfonylation
The secondary amine undergoes sulfonylation with methanesulfonyl chloride under basic conditions:
Reaction conditions from analogous syntheses suggest dichloromethane (DCM) as the solvent and triethylamine to scavenge HCl.
N-Methylation
N-Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaOH):
The Ambeed protocol highlights the use of ethanol as a solvent and NaOH for deprotonation, yielding the N-methylated product after rotary evaporation and toluene washes.
Integrated Synthetic Route
Stepwise Procedure
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Thiadiazole Synthesis :
-
Pyrrolidine Coupling :
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Activate the carboxylic acid as an acyl chloride (SOCl2, reflux), then couple with pyrrolidin-3-amine (1.1 equiv) in DCM with Et3N.
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Reduce the amide to the amine using LiAlH4 in THF.
-
-
Sulfonylation and Methylation :
Reaction Optimization
-
Yield Improvements :
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiadiazole synthesis | 78 | 95 |
| Pyrrolidine coupling | 65 | 92 |
| Sulfonylation | 88 | 98 |
| N-Methylation | 82 | 97 |
Challenges and Mitigation Strategies
Regioselectivity in Thiadiazole Formation
The cyclocondensation of thioacetamide with nitriles may yield regioisomers. Employing excess HCl and higher temperatures (100°C) favors the 5-substituted thiadiazole.
Epimerization During Sulfonylation
Basic conditions during sulfonylation can cause racemization. Conducting the reaction at 0°C and using DIPEA minimizes this risk.
Industrial-Scale Considerations
The Ambeed protocol demonstrates scalability:
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Solvent Recovery : Dichloromethane and toluene are recycled via rotary evaporation.
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Cost Efficiency : Bulk purchases of thioacetamide and methanesulfonyl chloride reduce raw material costs by 30%.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reagents, solvents, and reaction conditions. For example:
- Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) are effective for facilitating nucleophilic substitution reactions involving sulfonamide and heterocyclic intermediates .
- Base Selection: Potassium carbonate (K₂CO₃) is commonly used to deprotonate thiol groups in sulfonamide derivatives, enhancing reactivity .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is recommended for isolating the compound, followed by recrystallization to improve purity .
- Yield Monitoring: Track reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach ensures accurate structural validation:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., exact mass ±0.001 Da) to confirm the molecular formula .
- IR Spectroscopy: Detect characteristic S=O stretches (~1350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the observed reactivity of the thiadiazole ring under varying reaction conditions?
Methodological Answer: Contradictions in reactivity may arise from steric effects or electronic modulation. Strategies include:
- Control Experiments: Compare reactivity in polar (DMF) vs. nonpolar (toluene) solvents to assess solvation effects .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to evaluate electron density distribution on the thiadiazole ring, predicting susceptibility to nucleophilic/electrophilic attack .
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -NO₂) to the thiadiazole ring and monitor changes in reaction rates .
Q. What strategies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound in pharmacological studies?
Methodological Answer: SAR development requires systematic structural modifications and biological assays:
- Substituent Variation: Synthesize analogs with altered substituents on the pyrrolidine (e.g., alkyl vs. aryl groups) and thiadiazole rings (e.g., halogenation) .
- Biological Assays: Test derivatives for target activity (e.g., enzyme inhibition) using in vitro models (e.g., kinase assays) and correlate results with computational docking scores (AutoDock Vina) .
- Data Analysis: Apply multivariate regression to identify substituent parameters (e.g., logP, PSA) most predictive of activity .
Q. How can researchers address instability issues during long-term storage of this compound?
Methodological Answer: Instability often arises from hygroscopicity or oxidation. Mitigation strategies include:
- Storage Conditions: Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis and oxidative degradation .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% relative humidity for 6 months) with periodic HPLC analysis to detect degradation products .
- Lyophilization: For aqueous solutions, lyophilize the compound and reconstitute in anhydrous DMSO immediately before use .
Q. What experimental approaches are suitable for analyzing contradictory biological activity data across different assay platforms?
Methodological Answer: Contradictions may stem from assay-specific variables. Resolve by:
- Standardized Protocols: Use validated assays (e.g., CellTiter-Glo® for cytotoxicity) across labs to minimize variability .
- Orthogonal Assays: Confirm activity in multiple models (e.g., in vitro enzyme assays vs. ex vivo tissue models) .
- Meta-Analysis: Pool data from independent studies and apply statistical tools (e.g., Fisher’s exact test) to identify outliers or platform-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
